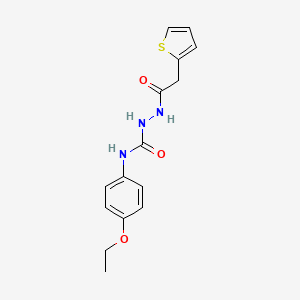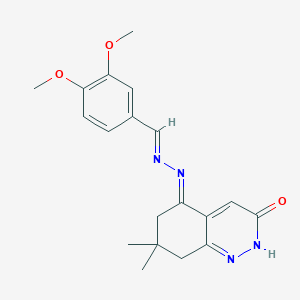
N-2-biphenylyl-2-(2-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-2-biphenylyl-2-(2-nitrophenyl)acetamide, also known as BINA, is a synthetic compound that has been widely used in scientific research due to its unique properties. BINA is a potent and selective inhibitor of protein kinase C (PKC), which is a family of enzymes that play a critical role in various cellular processes, including cell growth, differentiation, and apoptosis.
科学研究应用
N-2-biphenylyl-2-(2-nitrophenyl)acetamide has been extensively used in scientific research as a tool to study the role of PKC in various cellular processes. PKC is involved in many signaling pathways, and its dysregulation has been implicated in the development of various diseases, including cancer, diabetes, and cardiovascular diseases. N-2-biphenylyl-2-(2-nitrophenyl)acetamide has been shown to selectively inhibit PKC alpha and beta isoforms, which are involved in cell proliferation and survival. Therefore, N-2-biphenylyl-2-(2-nitrophenyl)acetamide has been used to investigate the role of PKC in cancer cell growth and survival, as well as in the regulation of insulin secretion in pancreatic beta cells.
作用机制
N-2-biphenylyl-2-(2-nitrophenyl)acetamide works by binding to the catalytic domain of PKC alpha and beta isoforms, which prevents the activation of the enzyme by phosphorylation. This leads to the inhibition of downstream signaling pathways that are activated by PKC, such as the MAPK/ERK pathway and the PI3K/Akt pathway. The inhibition of these pathways leads to a decrease in cell proliferation and survival, which is the basis for the anti-cancer and anti-diabetic effects of N-2-biphenylyl-2-(2-nitrophenyl)acetamide.
Biochemical and Physiological Effects:
N-2-biphenylyl-2-(2-nitrophenyl)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and survival, the regulation of insulin secretion in pancreatic beta cells, and the improvement of glucose tolerance in animal models of diabetes. N-2-biphenylyl-2-(2-nitrophenyl)acetamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
The main advantage of using N-2-biphenylyl-2-(2-nitrophenyl)acetamide in lab experiments is its selectivity for PKC alpha and beta isoforms, which allows for the specific inhibition of these enzymes without affecting other signaling pathways. However, the main limitation of using N-2-biphenylyl-2-(2-nitrophenyl)acetamide is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, N-2-biphenylyl-2-(2-nitrophenyl)acetamide has a relatively short half-life in vivo, which may limit its effectiveness in certain animal models.
未来方向
There are several future directions for the use of N-2-biphenylyl-2-(2-nitrophenyl)acetamide in scientific research. One direction is the development of more potent and selective inhibitors of PKC, which may have greater therapeutic potential in the treatment of various diseases. Another direction is the investigation of the role of PKC in other cellular processes, such as autophagy and apoptosis, which may provide new insights into the mechanisms of cell death and survival. Finally, the use of N-2-biphenylyl-2-(2-nitrophenyl)acetamide in combination with other drugs may provide synergistic effects in the treatment of cancer and other diseases.
合成方法
The synthesis of N-2-biphenylyl-2-(2-nitrophenyl)acetamide involves a series of chemical reactions, starting from the reaction between 2-nitrobenzyl bromide and biphenyl in the presence of a base to form 2-(2-nitrophenyl)biphenyl. The resulting compound is then reacted with acetic anhydride in the presence of a catalyst to form N-2-biphenylyl-2-(2-nitrophenyl)acetamide. The overall yield of the synthesis process is around 30%, and the purity of the final product can be achieved by recrystallization.
属性
IUPAC Name |
2-(2-nitrophenyl)-N-(2-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c23-20(14-16-10-4-7-13-19(16)22(24)25)21-18-12-6-5-11-17(18)15-8-2-1-3-9-15/h1-13H,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRYYYVVCJNYQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}-3-methylphenol](/img/structure/B5822301.png)
![N'-(3-methoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5822305.png)

![3-amino-N-(3-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5822313.png)
![N'-[(2,5-dichlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5822323.png)

![1-(cyclohexylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5822352.png)

![1-(4-butoxybenzoyl)-1H-indole-2,3-dione 3-[O-(4-butoxybenzoyl)oxime]](/img/structure/B5822364.png)

![ethyl 4,5-dimethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5822380.png)
![1-[(2-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5822392.png)